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Compound of Interest

Compound Name: Orvepitant Maleate

Cat. No.: B609775

A Comparative Guide for Researchers and Drug Development Professionals

Orvepitant Maleate, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has been
investigated as a novel therapy for chronic cough. This guide provides a meta-analysis of
available clinical trial data, comparing its efficacy and safety with alternative treatments and
detailing the experimental protocols employed in key studies.

Mechanism of Action: Targeting the Neurokinin-1
Receptor

Orvepitant Maleate exerts its therapeutic effect by blocking the binding of Substance P (SP) to
the NK-1 receptor. SP, a neuropeptide, is a key mediator in the cough reflex pathway. By
inhibiting this interaction, Orvepitant Maleate is thought to reduce the neuronal
hypersensitivity that contributes to chronic cough.
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Substance P/NK-1R Signaling Pathway in Cough Reflex.

Clinical Trial Data: A Comparative Summary

The following tables summarize the key efficacy and safety data from clinical trials of
Orvepitant Maleate and a relevant comparator, Gefapixant.

Table 1: Efficacy of Orvepitant Maleate in Chronic Cough
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IPF Coughing
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Scale
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coughing
severity
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30 mg
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compared to
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and urge to
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quality of life.
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with 10 mg

dose

Table 2: Efficacy of Gefapixant in Chronic Cough
(Comparator)
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Table 3: Safety and Tolerability of Orvepitant Maleate
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Pruritus Trial Not specified

hyperhidrosis (all mild

to moderate)

reported

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

Below are the protocols for the key Orvepitant Maleate studies.

VOLCANO-1 Study Protocol

o Study Design: An exploratory, open-label clinical study.

 Participants: 13 patients with chronic refractory cough, with a daytime cough frequency of >3

to <250 coughs/h.
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Intervention: Orvepitant 30 mg administered orally once daily for 4 weeks.
Outcome Measures:

o Primary: Change from baseline in daytime cough frequency at week 4, measured by a 24-
hour ambulatory cough monitor.

o Secondary: Cough severity visual analog scale (VAS) score, global ratings of change for
cough frequency and severity, and Cough-specific Quality of Life Questionnaire score.

Assessments: Objective cough frequency was measured at baseline, week 1, week 4, and
week 8 (4 weeks post-treatment).

VOLCANO-2 Study Protocol

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled,
parallel-group, dose-ranging study.

Participants: 315 patients with refractory or unexplained chronic cough for at least one year
and an awake cough frequency of =10 coughs per hour.

Intervention: Patients were randomized to receive Orvepitant (10 mg, 20 mg, or 30 mg) or
placebo, once daily for 12 weeks.

Outcome Measures:

o Primary: Change in awake cough frequency at week 12, measured by a VitaloJAK®
ambulatory cough monitor.

o Secondary: Leicester Cough Questionnaire, cough severity VAS, and urge to cough VAS.

Assessments: Cough frequency was evaluated at weeks 2, 4, and 12. Patient-reported
outcomes were measured at weeks 2, 4, 8, and 12.

IPF-COMFORT Study Protocol

Study Design: A multi-center, double-blind, randomized, placebo-controlled, 2-period cross-
over study.
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Participants: Approximately 88 to 108 patients with a diagnosis of Idiopathic Pulmonary
Fibrosis (IPF) and a troublesome cough for at least 8 weeks.

Intervention: A two-period cross-over design where participants received both Orvepitant and
placebo for two different 4-week treatment periods, separated by a 3-week washout period.
Two dose cohorts were evaluated: 10 mg and 30 mg of Orvepitant.

Outcome Measures:
o Primary: Change from baseline in the IPF Coughing Severity Scale.

o Secondary: Leicester Cough Questionnaire (LCQ) total score, cough frequency, and urge
to cough.

Assessments: Participants completed a daily electronic diary to record cough severity and
wore a cough frequency monitor for three 24-hour periods.
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Experimental Workflow of the IPF-COMFORT Study.
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Comparison with Other Alternatives

While Orvepitant Maleate shows promise as a targeted therapy for chronic cough, it is
important to consider its performance in the context of other available and emerging
treatments.

o Gefapixant: A P2X3 receptor antagonist, Gefapixant has also demonstrated efficacy in
reducing cough frequency in large Phase 3 trials. The primary adverse event associated with
Gefapixant is taste disturbance, which has led to higher discontinuation rates in some
studies compared to placebo.

o Aprepitant: Another NK-1 receptor antagonist, Aprepitant, has shown efficacy in reducing
cough in patients with lung cancer. While this demonstrates the potential of the NK-1
pathway as a target, direct comparative data for chronic refractory cough is limited.

o Other Off-Label Treatments: Currently, treatments for refractory chronic cough are often off-
label and include medications like gabapentin, pregabalin, and certain antidepressants,
which have shown mixed results.

Conclusion

The available clinical trial data suggests that Orvepitant Maleate, particularly at a 30 mg daily
dose, can be an effective and well-tolerated treatment for reducing cough frequency and
severity, and improving the quality of life in patients with chronic refractory cough and idiopathic
pulmonary fibrosis-associated cough. While the primary endpoint for cough frequency was not
met in the larger VOLCANO-2 study's full analysis set, the consistent positive signals in patient-
reported outcomes are clinically meaningful.

Further research, including head-to-head comparative trials, is needed to fully establish the
position of Orvepitant Maleate in the evolving landscape of chronic cough therapies. The
favorable safety profile observed to date is a significant advantage. The detailed experimental
protocols provided in this guide offer a foundation for the design of future investigations in this
critical area of unmet medical need.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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